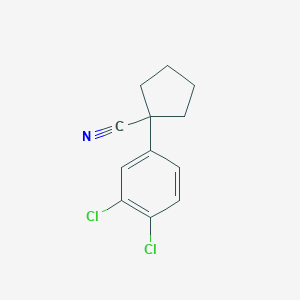
1-Chloro-2-(1,1-dimethoxyethyl)benzene
Overview
Description
“1-Chloro-2-(1,1-dimethoxyethyl)benzene” is a chemical compound with the CAS Number: 2135301-02-7. It has a molecular weight of 200.66 . The IUPAC name for this compound is 1-chloro-2-(1,1-dimethoxyethyl)benzene .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2-(1,1-dimethoxyethyl)benzene” is represented by the linear formula: C10H13ClO2 . The InChI code for this compound is 1S/C10H13ClO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 .Scientific Research Applications
Reaction with Subvalent Boron Species
A study by Meller et al. (1990) explored the reaction of benzene with sodium/potassium alloy and dichloro(di-isopropylamino)borane in 1,2-dimethoxyethane, leading to various compounds including 1,4,6-Tris(di-isopropylamino)-1,4,6-triboraspiro[4.4]nona-2,8-diene. This work showcases the compound's role in reactions involving subvalent boron species (Meller et al., 1990).
Synthesis of Polybenzoxazole
Kim & Lee (2001) reported the reaction of 1-Chloro-2,2-dicyanovinyl)benzene with 2-amino-phenol, yielding hydroxy-substituted polyenaminonitrile, a precursor for rigid-rod polybenzoxazole. This demonstrates the compound's potential in synthesizing advanced polymeric materials (Kim & Lee, 2001).
Catalytic Cyclotrimerization of Alkynes
Masuyama et al. (2013) utilized a chloro(1,5-cyclooctadiene)iridium(I) dimer in the presence of tin(II) chloride to catalyze the cyclotrimerization of terminal alkynes, yielding benzene derivatives. This highlights the compound's application in catalytic processes for synthesizing benzene derivatives (Masuyama et al., 2013).
Studies in Polymeric Materials
Kato et al. (1981) investigated the dielectric properties of 1,2-Dimethoxy-2-methylpropane, a model for poly(oxy-1,1-dimethylethylene), in solvents like benzene. This research is significant for understanding the electronic properties of related polymeric materials (Kato et al., 1981).
properties
IUPAC Name |
1-chloro-2-(1,1-dimethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHEMAQHLUSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1,1-dimethoxyethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



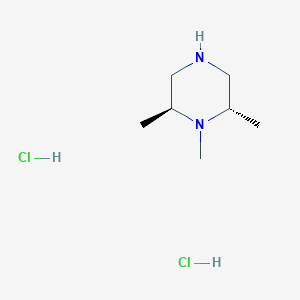



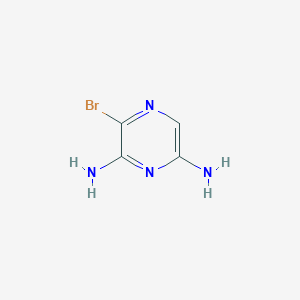
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)
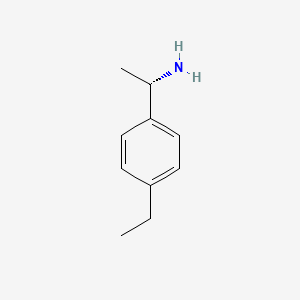
![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

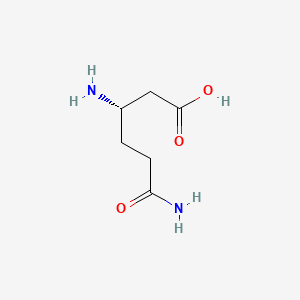
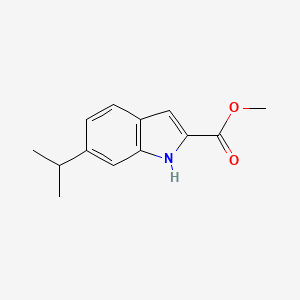
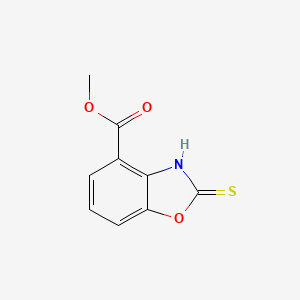
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)
